1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as nucleophilic substitution reactions, etherification, and amination. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a regioselective reaction with methylamine and subsequent bromination steps . Another example is the synthesis of a thiourea derivative by reacting 4-methoxybenzoyl isothiocyanate with 4-bromo-2-methyl aniline . These methods could potentially be adapted for the synthesis of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine has been characterized using spectroscopic techniques and X-ray diffraction . The intermolecular interactions and crystal packing can be analyzed using Hirshfeld surface analysis, which provides insight into the solid-state structure of these compounds .
Chemical Reactions Analysis
The chemical reactivity of bromo and methoxy substituted compounds can be inferred from studies on similar molecules. For example, the bromo substituent is often involved in nucleophilic substitution reactions due to its leaving group ability, while the methoxy group can influence the electron density on the aromatic ring, affecting its reactivity . Theoretical studies, such as density functional theory (DFT) calculations, can predict the chemical activity and reactivity parameters of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with bromo and methoxy substituents on aromatic rings can be diverse. Spectroscopic techniques such as FT-IR and UV-Vis are commonly used to characterize these properties . Additionally, the solubility, melting point, and stability can be influenced by the presence of these substituents and the overall molecular structure. The antibacterial activity of some derivatives has also been evaluated, indicating potential biological applications .
properties
IUPAC Name |
(4-bromophenyl)-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXAISCLDOQZOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640718 |
Source
|
Record name | 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine | |
CAS RN |
886362-84-1 |
Source
|
Record name | 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.